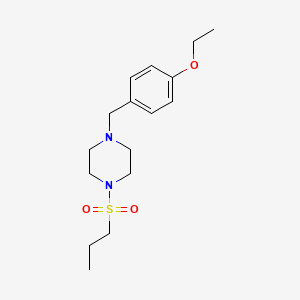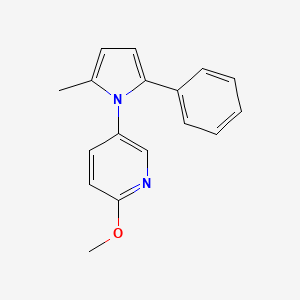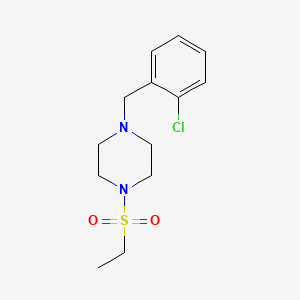
5-(3-hydroxy-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
説明
Synthesis Analysis
The synthesis of related compounds, particularly those with benzylidenethiazolo[3,2-a]pyrimidine frameworks, involves several steps, including condensation reactions characterized by 1H/13C NMR, IR spectroscopy, and mass spectrometry, alongside single-crystal X-ray diffraction for structure confirmation. Such processes underscore the complexity and precision required in synthesizing these compounds, which often result in significant findings related to supramolecular assembly and crystalline phase behavior due to hydrogen and halogen bonding (Agarkov et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of these compounds, through techniques like X-ray diffraction, reveals intricate details about their conformation, including the significant puckering of the central dihydropyrimidine ring and the orientation of substituent groups. This detailed understanding aids in predicting and explaining the compound's reactivity and interactions, particularly in the context of supramolecular chemistry and the formation of heterochiral chains or racemic dimers (Nagarajaiah & Begum, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can vary widely, influenced by their specific structural motifs. For example, bromination and nucleophilic substitution reactions are common for pyrimidine derivatives, leading to a range of functionalized compounds. These reactions not only highlight the synthetic versatility of these frameworks but also their potential utility in developing novel materials or biological agents (Kinoshita et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the application of these compounds in practical settings. Studies often involve computational and spectroscopic methods to predict and measure these attributes, providing insights into how these molecules interact with their environment and how they can be manipulated for specific applications (Ari et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are integral to understanding these compounds' utility in synthesis and material science. Investigations into these aspects often reveal the nuanced behavior of these molecules, guided by their electronic structure and molecular geometry (Batty et al., 1997).
科学的研究の応用
Antimicrobial and Antifungal Properties
The synthesis of derivatives like 1-phenyl-3-(p-methoxyphenyl) dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones has shown considerable activity against a number of microorganisms, highlighting its potential in antimicrobial applications (Nigam, Saharia, & Sharma, 1981). Additionally, some new pyrazolo[1,5-a]pyrimidine derivatives synthesized from similar compounds exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting possible applications in cancer research (Hassan, Hafez, & Osman, 2014).
Nonlinear Optical Properties
The third-order nonlinear optical properties of novel styryl dyes, including derivatives of 5-(3-hydroxy-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, have been studied. These studies reveal significant potential in optical applications due to their high nonlinear refractive index and absorption coefficient, making them promising materials for nonlinear optical devices (Shettigar et al., 2009).
Corrosion Inhibition
Derivatives of 5-(3-hydroxy-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. The studies show that these compounds act as mixed-type inhibitors and follow Langmuir adsorption isotherm, indicating their effectiveness in protecting metals from corrosion (Abdallah, Shalabi, & Bayoumy, 2018).
Cytotoxic and Anticancer Activities
A series of new 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their cytotoxicity against various tumor cells. Some of these compounds demonstrated high efficiency against cervical adenocarcinoma cells and low cytotoxicity against normal liver cells, suggesting their potential in cancer treatment (Agarkov et al., 2023).
Supramolecular Self-Assembly
The compounds related to 5-(3-hydroxy-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been studied for their ability to form supramolecular structures. These structures, observed under scanning tunneling microscopy, suggest potential applications in nanotechnology and materials science (Chen et al., 2012).
特性
IUPAC Name |
5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-9-3-2-6(5-8(9)15)4-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMIFZLRMMOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,4S*)-2-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5668258.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5668263.png)

![5-methoxy-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5668302.png)
![ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate](/img/structure/B5668309.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5668312.png)

![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)
![3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)
![3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5668335.png)
![methyl 2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5668337.png)
![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)
![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)
